3-(2-Methylpiperidin-1-yl)propan-1-amine
Overview
Description
“3-(2-Methylpiperidin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C9H20N2. It has a molecular weight of 156.27 . This compound belongs to the class of organic compounds known as piperidines .
Synthesis Analysis
The synthesis of “3-(2-Methylpiperidin-1-yl)propan-1-amine” involves several reaction conditions. For instance, it can react with phenol at 100℃ . Other conditions include heating in dichloromethane for 17 hours , and reacting with benzotriazol-1-yloxyl-tris- (pyrrolidino)-phosphonium hexafluorophosphate in dimethyl sulfoxide at 20℃ for 4 hours .Chemical Reactions Analysis
The compound has been involved in various reactions under different conditions. For example, it has been used in reactions with phenol at 100℃, yielding different products . It has also been used in reactions with benzotriazol-1-yloxyl-tris- (pyrrolidino)-phosphonium hexafluorophosphate in dimethyl sulfoxide at 20℃ .Scientific Research Applications
- Application : “3-(2-Methylpiperidin-1-yl)propan-1-amine” is used in the synthesis of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, a glycerol-based cationic lipid .
- Results : The synthesized lipid is expected to improve the cellular uptake of genetic materials .
- Application : “3-(2-Methylpiperidin-1-yl)propan-1-amine” is used in the synthesis of a series of piperazine derivatives, including bis (phthalimido)piperazine, bis (3-aminopropyl) piperazine, 2,3-dihydro-phthalazine-1,4-dione, and bis (3,4-aminophenol)piperazine .
- Method : The compound was reacted with hydrazine monohydrate in refluxing ethanol to afford 3,3′-(Piperazine-1,4-diyl)bis-(propan-1-amine) .
- Results : The synthesized antimicrobial agents were studied using various spectroscopic techniques and screened for their in vitro antimicrobial activity against selected bacterial and fungal strains .
Synthesis of Novel Cationic Lipids
Antimicrobial Activity
- Application : “3-(2-Methylpiperidin-1-yl)propan-1-amine” can be used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules .
- Results : It can be used for covalent attaching of organic films to metal oxides such as silica and titania .
- Application : “3-(2-Methylpiperidin-1-yl)propan-1-amine” is used in the synthesis of various piperidine derivatives .
- Method : The compound is used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results : The synthesized piperidine derivatives have been studied for their pharmacological applications .
Surface Functionalization
Synthesis of Piperidine Derivatives
- Application : “3-(2-Methylpiperidin-1-yl)propan-1-amine” is used in the synthesis of 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups .
- Results : The synthesized compounds expressed both antiaggregatory and antioxidant effects. Along with dual cholinesterase inhibition, these compounds also targeted the beta secretase enzyme .
Pharmacological Applications
Chemical Building Blocks
Safety And Hazards
properties
IUPAC Name |
3-(2-methylpiperidin-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9-5-2-3-7-11(9)8-4-6-10/h9H,2-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYTNPNFKPFNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306410 | |
Record name | 1-(3-Aminopropyl)-2-pipecoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpiperidin-1-yl)propan-1-amine | |
CAS RN |
25560-00-3 | |
Record name | 1-(3-Aminopropyl)-2-pipecoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25560-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Aminopropyl)-2-pipecoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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